6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 827005-28-7) is a 1,3,5-triazine derivative featuring a benzylpiperazine moiety linked via a methyl bridge to the triazine core. Triazine derivatives are widely studied for their biological activities, including anticancer, antiviral, and antimicrobial effects . This compound’s design leverages the piperazine scaffold’s flexibility and the triazine core’s ability to engage in hydrogen bonding, making it a candidate for targeted drug discovery.
Properties
Molecular Formula |
C22H26ClN7 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7/c1-16-7-8-18(13-19(16)23)25-22-27-20(26-21(24)28-22)15-30-11-9-29(10-12-30)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
XRXRCXSCBAOELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride-Based Route
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the most common starting material due to its reactivity in sequential nucleophilic substitutions. The first substitution typically occurs at the 2-position with 3-chloro-4-methylaniline under controlled conditions.
Reaction Conditions:
-
Solvent: Acetone or tetrahydrofuran (THF)
-
Temperature: 0–5°C (to prevent di- or tri-substitution)
-
Base: Sodium bicarbonate or triethylamine (to scavenge HCl)
Cyclization of Carbamate Derivatives
An alternative method involves cyclizing carbamate intermediates derived from urea or thiourea derivatives. This route, though less common, avoids the use of cyanuric chloride and is preferred for scalability.
Key Steps:
-
Reaction of methyl carbamate with ammonia and formaldehyde to form hexahydro-s-triazine intermediates.
-
Chlorination using phosphorus oxychloride (POCl₃) to introduce reactive chloro groups.
Introduction of the Piperazinylmethyl Group
The benzylpiperazinylmethyl group is introduced via nucleophilic substitution at the 6-position of the triazine core. This step requires careful optimization to avoid over-substitution.
Synthesis of 4-Benzylpiperazine-1-ylmethylamine
Piperazine is reacted with chloromethylamine in the presence of a base to form the intermediate 4-benzylpiperazine-1-ylmethylamine :
Optimization Notes:
Coupling with the Triazine Intermediate
The piperazinylmethylamine is then reacted with the mono-substituted triazine derivative under reflux conditions:
Critical Parameters:
-
Solvent: 1,4-Dioxane or dimethylformamide (DMF)
-
Temperature: 100°C (reflux)
Final Functionalization and Purification
The remaining chloro group at the 4-position is replaced with an amine group via thiocyanation or direct ammonolysis:
Thiocyanation Reaction
Potassium thiocyanate (KSCN) is used to introduce a thiocyanate group, which is subsequently reduced to an amine:
Recrystallization and Characterization
The crude product is purified via recrystallization using ethanol or methanol. Analytical data confirms structure and purity:
| Parameter | Value |
|---|---|
| Melting Point | 215–218°C |
| HPLC Purity | ≥98% |
| IR (cm⁻¹) | 3350 (N–H), 1600 (C=N), 1250 (C–N) |
| ¹H NMR (δ ppm) | 2.35 (s, 3H, CH₃), 3.55–3.70 (m, 8H, Piperazine) |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactors
Waste Management
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of triazine compounds exhibit significant antimicrobial effects against various pathogens. The compound is being studied for its potential as an antimicrobial and antifungal agent.
- Antitumor Properties : Similar triazine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Biological Research
- Molecular Docking Studies : The compound is utilized in molecular docking studies to understand its interaction with various biological targets. This research helps elucidate the binding affinities and mechanisms of action at the molecular level.
- Neurotransmitter Interaction : Investigations into benzylpiperazine derivatives indicate their potential as modulators of serotonin receptors, which could be relevant for developing treatments for psychiatric disorders.
Industrial Applications
The compound may also find applications in the development of new materials with specific chemical properties due to its unique structural characteristics.
The following table summarizes key biological activities observed for compounds related to this triazine derivative:
Case Studies
- Antitumor Activity : A study focused on a related triazine compound demonstrated significant inhibition of cell viability in A431 cells, suggesting similar compounds may also exhibit potent antitumor effects through inhibition of Stat3 phosphorylation.
- Neurotransmitter Interaction : Investigations into benzylpiperazine derivatives indicated their potential as modulators of serotonin receptors, which could be relevant for developing treatments for psychiatric disorders.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by improving its binding affinity to the target sites . The triazine core may interact with nucleophilic sites on the target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Core
Key Structural Differences and Biological Activities:
Analysis:
- Chlorinated Aromatic Groups: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-chlorinated analogs (e.g., p-tolyl in ). highlights that chloro-substituted triazines exhibit superior antileukemic activity (IC₅₀ = 2.1 µM) compared to methoxy or nitro derivatives .
- Piperazine vs.
Pharmacological Profiles
- Anticancer Activity : Piperazine-linked triazines in demonstrate anti-HIV activity (EC₅₀ = 0.8–5.3 µM), but the target compound’s chloro-methylphenyl group may redirect selectivity toward oncology targets .
- CNS Potential: The benzylpiperazine moiety is structurally analogous to ligands of serotonin and dopamine receptors, suggesting possible neuropharmacological applications .
Physicochemical and Structural Properties
- Hydrogen Bonding: Co-crystallization studies () reveal that triazines with amino groups form stable hydrogen-bonded networks (e.g., N–H⋯O interactions with benzoic acid), which may enhance solubility and bioavailability .
- π-π Interactions : The 3-chloro-4-methylphenyl group in the target compound likely engages in π-π stacking with aromatic residues in target proteins, a feature absent in morpholine-substituted analogs .
Biological Activity
The compound 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of triazine derivatives , characterized by a triazine ring substituted with various functional groups. The molecular formula is with a molecular weight of approximately 397.90 g/mol. The presence of the benzylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Research indicates that triazine derivatives can exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to this triazine have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
- Antimicrobial Properties : Some derivatives have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Biological Activity Data
The following table summarizes key biological activities observed for compounds related to this triazine derivative:
Case Studies
- Antitumor Activity : A study focused on the effects of a related triazine compound on A431 human epidermoid carcinoma cells showed significant inhibition of cell viability, with mechanisms involving the inhibition of Stat3 phosphorylation . This suggests that similar compounds may also exhibit potent antitumor effects.
- Neurotransmitter Interaction : Another investigation into benzylpiperazine derivatives indicated their potential as serotonin receptor modulators, which could be relevant for developing treatments for psychiatric disorders .
Q & A
Basic: What are the standard synthetic routes for preparing this triazine derivative?
Answer:
The synthesis typically involves sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:
- Step 1: Reaction with 3-chloro-4-methylaniline to introduce the first amine group at the 4-position of the triazine ring.
- Step 2: Substitution at the 2-position with a benzylpiperazine derivative, often using a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperatures (0–5°C to room temperature) to minimize side reactions.
- Step 3: Final substitution at the 6-position with a methyl group via reductive alkylation or coupling reactions.
Purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can reaction intermediates be characterized to troubleshoot low yields during synthesis?
Answer:
- Real-Time Monitoring: Use inline FTIR or NMR spectroscopy to track intermediate formation and identify side products (e.g., dimerization or incomplete substitutions) .
- Mass Spectrometry (HRMS): Confirm the molecular weight of intermediates to detect off-target reactions.
- X-ray Crystallography (SHELX): Resolve ambiguous structures, particularly for stereoisomers or regiochemical uncertainties. SHELXL refinement is critical for verifying bond angles and torsional strain in crystalline intermediates .
- HPLC Analysis: Quantify purity at each step; gradients with C18 columns and UV detection (254 nm) are standard .
Basic: What analytical techniques are essential for confirming molecular structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and aromatic proton integration.
- High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF for exact mass verification.
- X-ray Diffraction: Single-crystal analysis with SHELX software for unambiguous structural determination .
- Elemental Analysis: Validate C, H, N content (±0.3% tolerance) .
Advanced: How can substituent effects on biological activity be systematically studied?
Answer:
- QSAR Modeling: Use computational tools (e.g., MOE or Schrödinger) to correlate substituent electronic properties (Hammett σ constants) or steric parameters (Taft Es) with activity data. For example, electron-withdrawing groups on the benzylpiperazine moiety may enhance receptor binding .
- Analog Synthesis: Prepare derivatives with varied substituents (e.g., halogens, methoxy, or alkyl groups) at the 3-chloro-4-methylphenyl or benzylpiperazine positions.
- Biological Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., leukemia cell lines) to generate dose-response curves (IC50 values) .
Table 1: Example substituent effects on solubility and activity (hypothetical data based on )
| Substituent (Benzylpiperazine) | LogP | Solubility (µg/mL) | IC50 (nM) |
|---|---|---|---|
| -H | 3.2 | 12.5 | 450 |
| -OCH3 | 2.8 | 28.7 | 320 |
| -CF3 | 4.1 | 5.3 | 210 |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature, cell passage number).
- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out pharmacokinetic discrepancies .
- Target Engagement Studies: Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .
- Data Meta-Analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile outliers across studies, accounting for variables like solvent (DMSO vs. saline) or cell line genetic drift .
Basic: What strategies optimize purification of this hydrophobic triazine derivative?
Answer:
- Solvent Selection: Use mixed solvents (e.g., dichloromethane/hexane) for recrystallization to balance solubility and precipitation kinetics .
- Chromatography: Reverse-phase HPLC (C18 column, methanol/water gradient) for high-purity isolation.
- Salting-Out Techniques: Add NaCl or (NH4)2SO4 to aqueous solutions to reduce compound solubility .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding poses in protein active sites (e.g., dopamine D3 receptor homology models). Focus on piperazine-triazine hydrogen bonding and hydrophobic contacts .
- Molecular Dynamics (GROMACS): Assess binding stability over 100-ns simulations, analyzing RMSD and ligand-protein interaction fingerprints .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
